methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-13(18)8-16-12(17)7-6-11(15-16)9-4-2-3-5-10(9)14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWLLDSNMOEUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the reaction of 2-chlorobenzoyl chloride with methyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridazine ring with a chlorophenyl substitution and an ester functional group, which may contribute to its pharmacological properties. Although specific synthesis methods for methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate are not extensively documented, related compounds provide insights into possible synthetic pathways. A general method involves the reaction of substituted pyridazinones with chloroacetate in the presence of a base such as potassium carbonate.
Key Steps in Synthesis:
- Reagents: Substituted pyridazinones, chloroacetate.
- Solvents: Ethanol or acetone.
- Catalysts: Potassium carbonate.
The synthesis can yield derivatives through various chemical reactions typical for esters and heterocycles, influenced by solvent choice and temperature.
Research indicates that derivatives of pyridazinones exhibit diverse biological activities, including anti-cancer properties. For instance, studies have shown that similar compounds can limit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) through various mechanisms .
Potential Mechanisms of Action:
- Inhibition of specific enzymes involved in cell proliferation.
- Interaction with cellular signaling pathways.
Quantitative structure-activity relationship (QSAR) studies may further elucidate these mechanisms by correlating structural features with biological activity.
Applications in Medicinal Chemistry
This compound has potential applications in several areas:
- Anticancer Agents: As indicated by research on similar pyridazinone derivatives, this compound may serve as a lead structure for developing new anticancer drugs.
- Antimicrobial Activity: Compounds in this class have shown promise against various bacterial strains, suggesting a potential role in developing antibiotics.
- Anti-inflammatory Agents: The structural characteristics may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Synthesis and Evaluation of Pyridazinone Derivatives
A study synthesized fifteen new 3(2H)-pyridazinone derivatives and evaluated their effects on HCT116 cell proliferation. The results demonstrated that certain derivatives exhibited significant anti-cancer activity, suggesting that this compound could be explored for similar applications .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis of structure-activity relationships among pyridazinone derivatives highlighted the importance of substituents on the phenyl ring in enhancing biological activity. This finding supports further investigation into this compound as a scaffold for drug development .
Mechanism of Action
The mechanism of action of methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate with structurally related compounds:
Structural and Functional Group Comparisons
Substituent Effects on Properties
- Halogen Substituents :
- Ester vs. Amide Groups :
- Esters (e.g., methyl acetate) are more hydrolytically labile, enabling prodrug strategies.
- Amides (e.g., acetamide derivatives) exhibit greater stability and stronger hydrogen-bonding capacity, enhancing receptor affinity .
Key Research Findings
Synthetic Flexibility : The methyl ester group in this compound allows straightforward conversion to amides or carboxylic acids, enabling rapid SAR studies .
Bioisosteric Replacements : Replacing the 2-chlorophenyl group with a furan ring (as in methyl 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetate) reduces bioactivity, highlighting the importance of halogen interactions in target binding .
Dual-Target Potential: N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits dual inhibition of PDE4 and COX-2, suggesting multitarget therapeutic applications .
Biological Activity
Methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate is a chemical compound classified as a pyridazinone derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with a chlorophenyl substituent and an ester functional group. Its molecular formula is with a molecular weight of approximately 252.67 g/mol. The presence of the chlorophenyl group may influence its pharmacological properties.
Synthesis
The synthesis of this compound can be inferred from related compounds. A common method involves the reaction of a substituted pyridazinone with chloroacetate in the presence of a base, such as potassium carbonate, using solvents like ethanol or acetone to optimize yields. While specific methods for this compound are not extensively documented, similar pyridazinone derivatives have been synthesized successfully.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can limit the proliferation of various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (MCF-7) cells. The IC50 values for these compounds often range from 1.8 µM to 4.5 µM, indicating potent cytotoxic effects .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Activity
This compound and its analogs have also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, certain derivatives showed COX-2 inhibitory activity comparable to celecoxib, a well-known anti-inflammatory drug .
Table 2: Summary of Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | COX-2 | 1.15 | |
| Compound D | COX-2 | 1.50 | |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may be attributed to its structural features that allow it to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
- Cytotoxic Effects : The presence of the chlorophenyl group may enhance its ability to induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study on novel pyrazole–pyridazine hybrids indicated that compounds with similar structures demonstrated selective COX-2 inhibition and reduced levels of inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
- Another investigation into pyridazinone derivatives revealed promising anticancer activity against multiple cell lines, emphasizing the importance of structural modifications for enhancing efficacy .
Q & A
Q. What are the standard synthetic routes for methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate, and how can reaction conditions be optimized for yield?
The synthesis typically involves a multi-step protocol:
- Step 1: Condensation of 2-chlorophenylacetic acid derivatives with hydrazine to form pyridazinone intermediates.
- Step 2: Introduction of the methyl ester group via nucleophilic substitution or esterification under acidic/basic conditions.
- Optimization: Solvents like dimethylformamide (DMF) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions. Catalysts such as sulfuric acid or palladium-based systems improve regioselectivity .
- Purification: Column chromatography or recrystallization ensures purity (>95%), validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm the pyridazinone core and substituent positions (e.g., 2-chlorophenyl at C3). Key peaks include δ ~6.5–8.0 ppm (aromatic protons) and δ ~170 ppm (carbonyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 295.05 (CHClNO) .
- IR Spectroscopy: Stretching bands at ~1650–1750 cm (C=O) and ~1250 cm (C-O ester) .
Q. What are the known biological targets or pathways affected by this compound?
Preliminary studies on structural analogs suggest:
- Enzyme Inhibition: Monoamine oxidase (MAO) and phosphodiesterase (PDE) inhibition, potentially modulating neurological or inflammatory pathways .
- Antimicrobial Activity: Gram-positive bacteria (e.g., S. aureus) show sensitivity due to membrane disruption .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence electronic properties and bioactivity?
-
Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity of the pyridazinone core, increasing reactivity with nucleophilic targets (e.g., enzyme active sites). The 2-chlorophenyl group improves metabolic stability compared to methoxy or nitro substituents .
-
Data Table:
Substituent LogP IC (MAO-B, μM) 2-Cl 2.8 12.3 ± 1.2 4-F 2.5 18.9 ± 2.1 3-OCH 1.9 >50
Q. What strategies resolve contradictions in biological activity data across studies with structural analogs?
- Comparative SAR Studies: Systematically vary substituents (e.g., halogen vs. alkoxy) and assess activity against standardized assays (e.g., MAO inhibition).
- Mechanistic Profiling: Use kinetic assays (e.g., time-dependent inhibition) to differentiate non-specific binding from target engagement .
Q. How can in silico methods predict target interactions for this compound?
- Molecular Docking: Simulate binding to MAO-B (PDB: 2V5Z) using software like AutoDock Vina. The pyridazinone core aligns with the flavin-binding site, while the 2-chlorophenyl group occupies a hydrophobic pocket .
- QSAR Models: Train models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability .
Q. How can reaction mechanisms for key synthetic steps be analyzed experimentally?
- Intermediate Trapping: Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., hydrazone derivatives) .
- Kinetic Isotope Effects (KIE): Compare / in esterification steps to identify rate-determining steps .
Q. What design strategies improve pharmacokinetic properties of analogs?
- Prodrug Approaches: Replace the methyl ester with ethyl or benzyl esters to enhance solubility. Hydrolysis in vivo releases the active carboxylic acid .
- Bioisosteric Replacement: Substitute chlorine with trifluoromethyl (-CF) to improve metabolic stability without altering steric bulk .
Methodological Notes
- Contradiction Analysis: Conflicting bioactivity data (e.g., MAO vs. PDE inhibition) may arise from assay conditions (e.g., pH, cofactors). Validate findings using orthogonal assays (e.g., SPR for binding affinity) .
- Data Reproducibility: Ensure synthetic batches are characterized by identical spectroscopic profiles (e.g., ≥95% purity via HPLC) to minimize variability in biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
